molecular formula C11H12OS B13651038 1-Phenyl-2-[(prop-2-en-1-yl)sulfanyl]ethan-1-one CAS No. 64878-08-6

1-Phenyl-2-[(prop-2-en-1-yl)sulfanyl]ethan-1-one

Cat. No.: B13651038
CAS No.: 64878-08-6
M. Wt: 192.28 g/mol
InChI Key: QGSIJILPPJCZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(prop-2-en-1-ylsulfanyl)ethan-1-one is an organic compound characterized by its phenyl group attached to a prop-2-en-1-ylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(prop-2-en-1-ylsulfanyl)ethan-1-one typically involves the reaction of phenylacetone with prop-2-en-1-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(prop-2-en-1-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-2-(prop-2-en-1-ylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-phenyl-2-(prop-2-en-1-ylsulfanyl)ethan-1-one exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-(prop-2-en-1-ylsulfanyl)ethan-1-one is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

64878-08-6

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

1-phenyl-2-prop-2-enylsulfanylethanone

InChI

InChI=1S/C11H12OS/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

QGSIJILPPJCZSZ-UHFFFAOYSA-N

Canonical SMILES

C=CCSCC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.